
1-Bromo-2,5-dimethoxy-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-fluoro-2,5-dimethoxybenzene is an aromatic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-4-fluoro-2,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-fluoro-2,5-dimethoxyaniline followed by diazotization and subsequent Sandmeyer reaction to introduce the bromine atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-fluoro-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form quinones, while reduction reactions can yield hydroquinones.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like ceric ammonium nitrate (CAN) for oxidation reactions.
Major Products:
Nitration: 1-bromo-4-fluoro-2,5-dimethoxy-3-nitrobenzene.
Sulfonation: 1-bromo-4-fluoro-2,5-dimethoxybenzenesulfonic acid.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Bromo-4-fluoro-2,5-dimethoxybenzene finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-4-fluoro-2,5-dimethoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution . These intermediates facilitate the introduction of various substituents onto the benzene ring, leading to the formation of diverse products. The methoxy groups can also participate in electron-donating interactions, stabilizing reaction intermediates and influencing the reactivity of the compound.
Comparison with Similar Compounds
- 1-Bromo-2,5-dimethoxybenzene
- 1,4-Difluoro-2,5-dimethoxybenzene
- 1-Bromo-4-iodo-2,5-dimethoxybenzene
Comparison: 1-Bromo-4-fluoro-2,5-dimethoxybenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to 1-bromo-2,5-dimethoxybenzene, the fluorine atom in 1-bromo-4-fluoro-2,5-dimethoxybenzene increases the compound’s reactivity towards nucleophiles. The presence of multiple halogens in 1-bromo-4-iodo-2,5-dimethoxybenzene further enhances its versatility in synthetic applications .
Properties
IUPAC Name |
1-bromo-4-fluoro-2,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPGSXGWTGYEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
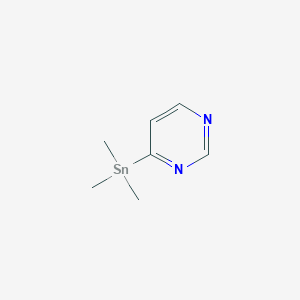
![1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)
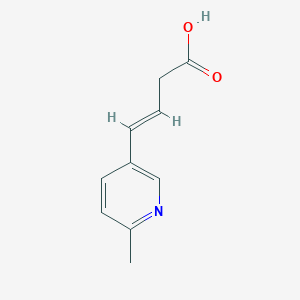


![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B13920903.png)

![(2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13920909.png)
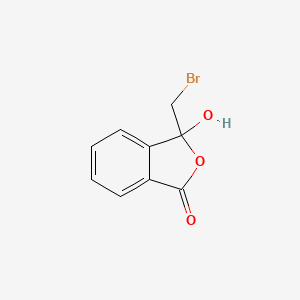
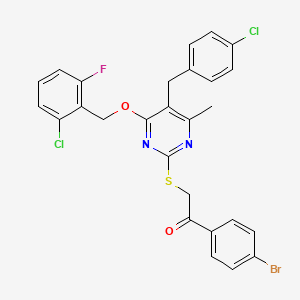
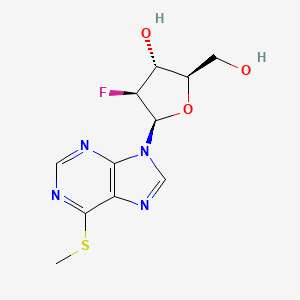

![7,7-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,8-dihydropyrano[4,3-b]pyridine](/img/structure/B13920954.png)

